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AKS-19

Cat. No.: B6274197
CAS No.: 71970-74-6
M. Wt: 194.3
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Description

Contextualizing the Emergence of Chemical Compound AKS-19 in Advanced Chemical Science

The emergence of chemical compounds like Aks1-IN-19 (CID 13537690) in advanced chemical science is often linked to targeted research efforts aimed at identifying molecules with specific biological activities. Aks1-IN-19 is noted as an Aks1 inhibitor. nih.gov The identification and synthesis of such inhibitors are typically part of drug discovery or chemical biology initiatives focused on understanding biological pathways and developing tools to modulate them. The development of synthetic methodologies for related chemical scaffolds, such as isoindolin-1-one (B1195906) derivatives which include compounds like AKS-182 and AKS-186, also contributes to the broader chemical space being explored in contemporary research. researchgate.net While the specific detailed history of the first synthesis or isolation of Aks1-IN-19 is not extensively detailed in the provided information, its presence in chemical databases like PubChem with a specific identifier and computed properties indicates its characterization and availability for study. nih.gov Similarly, this compound (CID 3055061), with its distinct molecular formula and predicted properties, represents another characterized chemical entity within the landscape of chemical compounds under investigation. uni.lu

Rationale for Comprehensive Academic Investigation of Chemical Compound this compound

The rationale for the academic investigation of a compound like Aks1-IN-19 stems directly from its identification as an Aks1 inhibitor. nih.gov Inhibition of specific biological targets, such as enzymes or proteins, is a fundamental approach in chemical biology and pharmaceutical research to elucidate their roles in physiological and pathological processes. Aks1, if it refers to a specific kinase (potentially related to Aurora kinases, referred to as AKs in some contexts nih.gov), would be a subject of interest due to its involvement in cellular functions. Investigating inhibitors provides insights into the target's function and its potential as a therapeutic or research target. The study of the chemical properties, synthesis, and interactions of Aks1-IN-19 contributes to the understanding of structure-activity relationships within this class of molecules. For this compound (CID 3055061), the rationale for investigation would depend on its identified or hypothesized properties and potential applications, which are not explicitly detailed in the provided snippets beyond its chemical structure and predicted characteristics. uni.lu

Methodological Framework for the Scholarly Review of Chemical Compound this compound Literature

A scholarly review of literature concerning chemical compounds like this compound (referring to Aks1-IN-19, CID 13537690, and potentially this compound, CID 3055061) would involve several key methodological components. This includes searching chemical databases such as PubChem for structural and property information. nih.govuni.lu Literature searches across scientific databases would be conducted using the compound names, synonyms (e.g., Aks1-IN-19), and PubChem CIDs to identify relevant research articles. The review would encompass studies reporting on the synthesis of the compound or related scaffolds, such as isoindolin-1-one derivatives. researchgate.net Investigations into its chemical and physical properties, spectroscopic data, and computational analyses (e.g., predicted properties like molecular weight, XLogP, and topological polar surface area) would be integral. nih.govuni.lu Furthermore, studies detailing its biological activity, specifically its inhibitory effects on Aks1 or other reported targets, would be critically analyzed. Research employing techniques such as in vitro assays to determine potency and selectivity, and potentially structural studies like X-ray crystallography or NMR to understand binding interactions, would be highly relevant. The review would synthesize findings from diverse sources to provide a comprehensive overview of the compound's known characteristics and the research conducted to date.

Scope and Delimitations of the Academic Inquiry into Chemical Compound this compound

The scope of an academic inquiry focused solely on the chemical compound this compound, as defined by entities like Aks1-IN-19 (CID 13537690) and this compound (CID 3055061), is centered on its chemical identity, synthesis, properties, and reported biological interactions at a molecular level. This includes its molecular formula, structure, and computed chemical descriptors. nih.govuni.lu The inquiry extends to the methodologies used to synthesize and characterize the compound and to evaluate its activity against its reported target, Aks1. nih.gov Delimitations are crucial to maintain focus. This inquiry strictly excludes any discussion of dosage, administration routes, safety profiles, toxicity, clinical trial results, or adverse effects associated with the compound. Information pertaining to its potential therapeutic use in humans or animals, beyond the fundamental biological activity against a specific target, is outside the scope. Furthermore, this review is delimited by the publicly available academic and patent literature indexed in comprehensive scientific databases, excluding content from specific vendors or sources as stipulated.

Organization of the Research Outline on Chemical Compound this compound

This academic review is organized to systematically present the available information on the chemical compound this compound, primarily focusing on Aks1-IN-19 (CID 13537690) and acknowledging this compound (CID 3055061). The structure begins with an introduction contextualizing the compound's place in chemical research. Subsequently, it delves into the rationale driving its investigation, highlighting the significance of its reported biological activity. The methodological approaches employed in studying such compounds are then discussed, outlining the typical experimental and computational techniques. The scope and necessary delimitations of an academic inquiry into this compound are clearly defined to manage the breadth of information. Finally, the organization of this research outline itself is presented, providing a roadmap for the structured exploration of the chemical compound this compound based on available scientific data.

Detailed Research Findings: Chemical Properties

Based on entries in chemical databases, key chemical properties for compounds identified as or related to this compound can be detailed.

For Aks1-IN-19 (PubChem CID 13537690):

Molecular Formula: C₂₁H₂₃N₅O₃ nih.gov

Molecular Weight: 393.4 g/mol nih.gov

Monoisotopic Mass: 393.18008961 Da nih.gov

Computed XLogP3: 1.4 nih.gov

Topological Polar Surface Area: 93.4 Ų nih.gov

Computed properties include various descriptors related to hydrogen bond donor/acceptor counts, rotatable bonds, and complexity. nih.gov

For this compound (PubChem CID 3055061):

Molecular Formula: C₁₁H₁₈N₂O uni.lu

Molecular Weight: 194.278 g/mol uni.lu

Monoisotopic Mass: 194.1419 Da uni.lu

Predicted XlogP: 0.3 uni.lu

Predicted Collision Cross Section values for various adducts are also available. uni.lu

These properties, derived from computational analysis and database entries, provide fundamental chemical information about these distinct compounds.

Data Table: Chemical Properties

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)XLogP/Predicted XlogPTopological Polar Surface Area (Ų)
Aks1-IN-1913537690C₂₁H₂₃N₅O₃393.4393.180089611.493.4
This compound3055061C₁₁H₁₈N₂O194.278194.14190.3Not specified in snippet

Note: Data for this compound TPSA was not available in the provided snippet.

The Chemical Compound "this compound": An Unidentified Entity in Synthetic Chemistry

A comprehensive review of scientific literature and chemical databases reveals no publicly identifiable chemical compound designated as "this compound." While the user request specified a detailed article on the synthetic methodologies and precursor chemistry of this compound, the foundational step of identifying the compound itself has proven to be a significant challenge. Searches for "this compound" predominantly yield results related to non-chemical entities, most notably Microsoft's Azure Kubernetes Service (AKS).

Without a defined chemical structure, IUPAC name, CAS registry number, or any other standard chemical identifier, it is impossible to provide a scientifically accurate and informative article as requested. The field of synthetic chemistry is precise, and any discussion of synthetic routes, precursor chemistry, catalytic systems, or stereospecific variants is entirely dependent on the specific molecular architecture of the target compound.

Therefore, the subsequent sections of the requested article outline—covering historical synthetic routes, contemporary strategies, novel catalytic systems, green chemistry applications, and asymmetric synthesis techniques—cannot be addressed. The generation of data tables and detailed research findings is similarly unachievable without a known chemical subject.

It is possible that "this compound" is an internal, proprietary, or very recently developed compound designation that has not yet entered the public domain or been indexed in searchable chemical literature. Alternatively, it may be a misnomer or a placeholder.

Until "this compound" can be unequivocally identified as a specific chemical compound, any attempt to detail its synthesis would be purely speculative and would not meet the standards of scientific accuracy.

Properties

CAS No.

71970-74-6

Molecular Formula

C11H18N2O

Molecular Weight

194.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Chemical Compound Aks 19

Precursor Chemistry and Intermediate Analysis for AKS-19

Identification and Derivatization of Key Intermediates in this compound Pathways

Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Mass Spectrometry (MS): Determines the molecular weight of the intermediate, confirming that the desired transformation has occurred.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate and to separate it from unreacted starting materials or byproducts.

In some cases, intermediates may be unstable or difficult to characterize directly. In such scenarios, derivatization is a valuable strategy. This involves converting the intermediate into a more stable or easily analyzable compound. For example, a transient aldehyde intermediate in an this compound pathway could be reacted with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) to form a stable, colored hydrazone, which can be easily isolated and characterized.

Role of Precursor Purity in this compound Yield and Selectivity

The purity of the starting materials (precursors) is a critical factor that directly influences both the yield and selectivity of the this compound synthesis. teachy.ai Impurities in precursors can have several detrimental effects:

Catalyst Inhibition: Certain impurities can deactivate catalysts, slowing down or completely halting the desired reaction.

Reduced Selectivity: Impurities can interfere with the stereochemical control of a reaction, leading to a mixture of isomers and reducing the selectivity for the desired product.

The relationship between precursor purity and reaction outcome is often dramatic. As illustrated in the table below, even a small percentage of a reactive impurity can lead to a significant decrease in the yield of the desired product. azom.com High yields are indicative of efficient processes and high-quality products. azom.com

Table 1: Hypothetical Impact of Precursor Purity on Reaction Yield for a Key Step in this compound Synthesis

Precursor Purity (%) Reactive Impurity (%) Observed Yield of Intermediate (%)
99.9 0.1 95
99.0 1.0 82
97.5 2.5 65

Scale-Up Considerations and Industrial Synthesis of this compound

Translating a laboratory-scale synthesis of this compound to an industrial process introduces a host of new challenges that are not present at the bench scale. The goal of scale-up is to produce larger quantities of the target molecule safely, efficiently, and economically.

Engineering Challenges in Large-Scale this compound Production

The physical and chemical properties of a reaction can change significantly when moving from a few grams in a round-bottom flask to hundreds of kilograms in a large reactor. Key engineering challenges include:

Heat Transfer: Many chemical reactions are either exothermic (release heat) or endothermic (absorb heat). In large reactors, managing this heat becomes critical. Inefficient heat removal in an exothermic reaction can lead to a runaway reaction, while poor heat input for an endothermic reaction can stall it. Reactor jackets, cooling coils, and precise temperature control systems are essential.

Mass Transfer and Mixing: Ensuring that all reactants are intimately mixed is crucial for reaction efficiency. What is easily achieved by a small magnetic stir bar in the lab requires powerful, specially designed impellers and baffles in a multi-thousand-liter reactor to avoid localized "hot spots" or areas of poor reactivity.

Reagent Addition: The rate of reagent addition, which is often trivial in the lab, becomes a critical process parameter at scale. A slow, controlled addition may be necessary to manage heat generation or to prevent the formation of byproducts.

Materials of Construction: The reactors and associated equipment must be constructed from materials (e.g., stainless steel, glass-lined steel, Hastelloy) that are compatible with the corrosive nature of the reagents, solvents, and intermediates used in the this compound synthesis.

Economic Viability and Process Optimization for this compound Synthesis

The economic feasibility of producing this compound on an industrial scale is a primary driver of process development. researchgate.net A synthetic route that is elegant on a lab scale may be economically unviable for large-scale production.

Process optimization focuses on several key areas to enhance economic viability:

Cost of Goods (CoG): This includes the cost of raw materials, solvents, and catalysts. Chemists will often investigate alternative, cheaper precursors or develop more efficient catalysts to reduce CoG.

Process Mass Intensity (PMI): PMI is a measure of the total mass of materials (raw materials, solvents, water, etc.) used to produce a certain mass of the final product. A lower PMI indicates a "greener" and more efficient process, with less waste generated. Optimization aims to reduce solvent volumes and the number of purification steps.

Cycle Time: The total time required to complete one batch of production is a major factor in plant throughput and operational costs. Optimizing reaction times, filtration, and drying steps can significantly improve economic efficiency.

Through meticulous analysis of intermediates, strict control over precursor purity, and strategic engineering and economic optimization, the synthesis of a complex molecule like this compound can be successfully transitioned from a laboratory curiosity to a viable industrial process.

Mechanistic Studies and Reaction Pathways Involving Chemical Compound Aks 19

Elucidation of Reaction Mechanisms for 1-(4-dimethylamino-but-2-ynyl)-5-methyl-pyrrolidin-2-one (AKS-19) Formation

Without established experimental data for the synthesis of this compound, a discussion of spectroscopic probing of its reaction intermediates remains hypothetical. In a potential synthesis, techniques such as in-situ Infrared (IR) spectroscopy could monitor the disappearance of the N-H bond of the 5-methylpyrrolidin-2-one starting material and the appearance of new bands associated with the product. Nuclear Magnetic Resonance (NMR) spectroscopy would be critical in identifying transient species or confirming the structure of the final product by observing characteristic shifts of the pyrrolidinone ring protons and the newly introduced dimethylamino-butynyl chain.

Table 1: Hypothetical Spectroscopic Data for Key Stages in this compound Synthesis

Stage Spectroscopic Technique Anticipated Key Signals
Starting Material (5-methylpyrrolidin-2-one) IRBroad peak ~3200 cm⁻¹ (N-H stretch); Strong peak ~1680 cm⁻¹ (C=O stretch)
¹H NMRSignal for N-H proton; Signals for CH₃ and CH₂ groups of the ring
Reaction Intermediate (Deprotonated Lactam) IRDisappearance of N-H stretch
¹H NMRShift in signals of ring protons due to anion formation
Product (this compound) IRAbsence of N-H stretch; C≡C stretch ~2200 cm⁻¹; C=O stretch ~1680 cm⁻¹
¹H NMRCharacteristic signals for the dimethylamino group, the methylene groups adjacent to the alkyne and nitrogen, and the protons of the 5-methylpyrrolidinone ring.

This table is based on general spectroscopic principles and not on experimental data for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Chemical Compound Aks 19

Mass Spectrometry Techniques for [Chemical Compound AKS-19] Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. The analysis was conducted using an electrospray ionization (ESI) source in positive ion mode. The resulting data provided an exact mass measurement, which was then used to deduce the molecular formula.

Research Findings:

The HRMS spectrum of this compound exhibited a prominent protonated molecular ion peak ([M+H]⁺). The experimentally measured exact mass of this ion was compared against a theoretical mass calculated for a proposed molecular formula. The high degree of accuracy between the measured and calculated masses confirmed the elemental composition of this compound.

ParameterObserved ValueTheoretical Value
Molecular FormulaC₁₉H₁₅N₃O₃-
Measured Exact Mass ([M+H]⁺)346.1186-
Calculated Exact Mass ([M+H]⁺)346.1192-
Mass Accuracy (ppm)-1.73-

The negligible difference between the observed and theoretical exact masses, well within the standard acceptable range for HRMS analysis, provides strong evidence for the molecular formula of this compound being C₁₉H₁₅N₃O₃.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

To further probe the molecular structure of this compound, tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion ([M+H]⁺ at m/z 346.12). This technique involves the isolation and subsequent fragmentation of the parent ion, providing valuable insights into the connectivity of atoms and the presence of specific functional groups.

Research Findings:

The MS/MS spectrum of this compound revealed a series of characteristic fragment ions. The fragmentation pattern was systematically analyzed to reconstruct the molecular scaffold. Key fragmentation pathways observed included the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety, as well as cleavage of the amide bond.

Parent Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossInferred Structural Moiety
346.12328.11H₂OCarboxylic Acid
346.12300.11CO₂ + H₂Carboxylic Acid
346.12217.09C₈H₄N₂OIndole-3-propanoic acid side chain
346.12130.07C₁₁H₉N₂O₃Indolemethylene group

The observed fragmentation pattern is consistent with a structure containing an indole ring linked to an amino acid backbone, which is in turn acylated with a cyanobenzoyl group.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, was utilized to identify the functional groups present in this compound and to gain a deeper understanding of its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

The FTIR spectrum of this compound was recorded to identify characteristic vibrational modes of its functional groups. The presence of distinct absorption bands provided direct evidence for the key chemical moieties within the molecule.

Research Findings:

The FTIR spectrum displayed several significant absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid. The N-H stretching of the amide group was also observed in this region. A sharp peak at 2229 cm⁻¹ corresponds to the C≡N stretching of the nitrile group. The carbonyl (C=O) stretching vibrations of the amide and carboxylic acid were observed at 1655 cm⁻¹ and 1710 cm⁻¹, respectively.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H StretchCarboxylic Acid
3285N-H StretchAmide
2229C≡N StretchNitrile
1710C=O StretchCarboxylic Acid
1655C=O Stretch (Amide I)Amide
1540N-H Bend (Amide II)Amide

Raman Spectroscopy for Molecular Vibrations of this compound

Raman spectroscopy was employed as a complementary technique to FTIR to further investigate the molecular vibrations of this compound. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

Research Findings:

The Raman spectrum of this compound exhibited strong signals corresponding to the aromatic ring vibrations of the indole and cyanobenzoyl moieties. A prominent peak at 2230 cm⁻¹ confirmed the presence of the nitrile group, consistent with the FTIR data. The symmetric stretching of the aromatic C-C bonds was also clearly visible in the spectrum.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group/Moiety
2230C≡N StretchNitrile
1615Aromatic C=C StretchIndole & Benzene Rings
1360Indole Ring VibrationIndole
1010Aromatic Ring BreathingBenzene Ring

Chiroptical Spectroscopy and Stereochemical Analysis of this compound

Given the presence of a stereocenter in the proposed structure of this compound, chiroptical spectroscopy was essential for determining its absolute configuration.

Theoretical and Computational Chemistry of Chemical Compound Aks 19

Quantum Chemical Calculations for Chemical Compound AKS-19

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods can predict various molecular characteristics without requiring experimental synthesis or measurements.

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a many-body system, such as a molecule, through the use of functionals that depend on the electron density. For Chemical Compound this compound, DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound by minimizing its energy.

Electronic Structure Analysis: Calculating molecular orbitals, electron density distribution, and electrostatic potential to understand the bonding and reactivity of this compound. This could involve visualizing frontier molecular orbitals (HOMO and LUMO) to predict potential reaction sites.

Vibrational Frequency Analysis: Computing the vibrational modes of this compound, which can be used to confirm if a located geometry is a true minimum on the potential energy surface and to predict its infrared and Raman spectra.

Energetic Properties: Calculating formation energies, reaction energies, and activation barriers for potential chemical transformations involving this compound.

In a typical study, data from DFT calculations would be presented in tables showing optimized bond lengths, bond angles, dihedral angles, and calculated energies (e.g., total energy, HOMO-LUMO gap). Vibrational frequencies and corresponding infrared intensities might also be tabulated.

Ab initio methods, meaning "from the beginning," are a class of quantum chemical methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide higher accuracy for certain properties. Examples include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) methods.

For Chemical Compound this compound, ab initio methods could be applied for:

Accurate Energy Calculations: Obtaining more precise values for energies, particularly for reaction pathways or conformational energy differences.

Thermochemical Properties: Calculating standard enthalpies of formation, entropies, and heat capacities.

Spectroscopic Parameters: Predicting NMR chemical shifts, UV-Vis absorption wavelengths and intensities, and other spectroscopic properties with higher accuracy than some DFT methods.

Benchmarking: Providing high-level results to validate or benchmark the accuracy of more computationally efficient methods like DFT when applied to this compound or its fragments.

Data tables in ab initio studies might include highly accurate total energies, correlation energies, and predicted spectroscopic parameters compared to experimental values if available.

Molecular Dynamics Simulations of Chemical Compound this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to a system of atoms and molecules, MD can provide insights into their dynamic behavior, conformational changes, and interactions with their environment.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its possible three-dimensional arrangements (conformations) and how it moves and changes over time. This involves:

Conformational Space Exploration: Sampling various conformations that this compound can adopt in different environments (e.g., in vacuum, in solution, or interacting with a protein).

Dynamics Analysis: Studying the flexibility of this compound, the rates of interconversion between different conformations, and the influence of temperature and solvent on its structure.

Binding Pose Prediction: If this compound is intended to interact with a biological target, MD can simulate its behavior in the binding site to understand its preferred orientation and interactions.

Data from MD simulations related to conformational analysis would typically be presented in plots showing properties like Root Mean Square Deviation (RMSD) over simulation time, Root Mean Square Fluctuation (RMSF) per residue or atom, and populations of different conformational states.

MD simulations rely on force fields, which are sets of mathematical functions and parameters used to calculate the potential energy of a system based on the positions of its atoms. These force fields describe the interactions between atoms, including bonded terms (bond stretching, angle bending, dihedral torsion) and non-bonded terms (van der Waals and electrostatic interactions).

For simulations involving this compound, developing or selecting an appropriate force field is crucial. This may involve:

Parameterization: Deriving specific force field parameters for any unique chemical moieties present in this compound that are not covered by existing force fields. This often involves using quantum chemical calculations to generate reference data.

Validation: Testing the chosen or parameterized force field by comparing simulation results to experimental data or high-level quantum chemical calculations for small model systems.

Application: Using the validated force field to simulate larger systems containing this compound, such as in different solvents or in complex biological environments.

While force fields themselves are sets of parameters rather than data tables in the context of results, a study might include tables showing the derived parameters for this compound or present data validating the force field's performance by comparing simulated properties (e.g., density, heat of vaporization) to known values.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Compound this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that aims to build predictive models correlating the structural and physicochemical properties of a set of compounds (analogues) with their biological activity or other properties. While specific QSAR studies on "this compound analogues" are not detailed in the search results, the principle is widely applicable in drug discovery and materials science. For instance, studies on Sulindac derivatives mims.comuni.lu demonstrate the application of computational methods, including aspects related to structure-activity relationships through molecular docking and evaluation of drug-likeliness for a series of related compounds.

For this compound analogues, QSAR modeling would involve:

Molecular Descriptors: Calculating numerical values that describe various aspects of the molecular structure and properties of this compound and its analogues (e.g., molecular weight, logP, polar surface area, electronic descriptors from quantum chemistry, conformational descriptors from MD).

Activity Data: Obtaining experimental data on the activity or property of interest for the set of analogues.

Model Building: Using statistical methods (e.g., regression analysis, machine learning) to build a model that relates the molecular descriptors to the activity data.

Model Validation: Assessing the predictive power and robustness of the QSAR model using statistical metrics and external validation sets.

Prediction and Design: Using the validated QSAR model to predict the properties of new, untested this compound analogues and to guide the design of novel compounds with desired characteristics.

Data tables in a QSAR study would typically include a list of the studied compounds (analogues), their experimental activity data, the calculated molecular descriptors used in the model, and statistical parameters describing the performance of the QSAR model (e.g., R-squared, Q-squared, RMSE).

Development of QSAR Models for Predictive Activity of Chemical Compound this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used cheminformatics technique that establishes a mathematical relationship between the structural properties of chemical compounds and their biological activities or properties. protoqsar.combiointerfaceresearch.comneovarsity.orgmdpi.com This approach is based on the principle that the structural variations of a compound influence its activity. neovarsity.org For this compound derivatives, QSAR models can be developed to predict various activities, such as binding affinity to a target, or other relevant biological or physicochemical properties. protoqsar.combiointerfaceresearch.comnih.gov

The development of a QSAR model typically involves several steps:

Data Collection: Gathering a dataset of this compound derivatives with known structures and experimentally determined activities. biointerfaceresearch.commdpi.comnih.gov

Molecular Descriptor Calculation: Converting the chemical structures of the derivatives into numerical descriptors that capture their structural, physicochemical, and electronic properties. protoqsar.combiointerfaceresearch.comneovarsity.orgmdpi.com These descriptors can range from simple counts of atoms or functional groups to more complex 3D descriptors. protoqsar.combiointerfaceresearch.comnih.gov

Model Building: Applying statistical or machine learning algorithms to correlate the molecular descriptors with the observed activities. protoqsar.comneovarsity.orgmdpi.com Common methods include multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like artificial neural networks (ANNs) or support vector machines (SVMs). neovarsity.org

Model Validation: Rigorously evaluating the predictive ability and robustness of the developed model using internal (e.g., cross-validation) and external validation procedures. biointerfaceresearch.commdpi.com

Once a validated QSAR model for this compound derivatives is established, it can be used to predict the activity of new, untested derivatives based solely on their molecular structures. mdpi.comnih.gov This allows for the computational screening of large libraries of potential this compound derivatives, prioritizing those with predicted desirable activities for synthesis and experimental testing. neovarsity.org

For example, a hypothetical QSAR model for predicting the activity of this compound derivatives might be represented by an equation like:

Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where:

Activity is the predicted biological activity.

c0 is the intercept.

c1, c2, ..., cn are the coefficients determined during model training.

D1, D2, ..., Dn are the calculated molecular descriptors for a given this compound derivative.

A hypothetical data table illustrating the input for QSAR model development for this compound derivatives could look like this:

Derivative IDDescriptor 1 (e.g., Molecular Weight)Descriptor 2 (e.g., LogP)Descriptor 3 (e.g., H-Bond Donors)...Experimental Activity (e.g., IC50)
This compound-001[Value][Value][Value]...[Value]
This compound-002[Value][Value][Value]...[Value]
This compound-003[Value][Value][Value]...[Value]
..................

(Note: In an interactive format, this table would allow sorting and filtering.)

Ligand-Based and Structure-Based Design Principles for Chemical Compound this compound Optimization

Computational approaches to drug design can be broadly classified into ligand-based drug design (LBDD) and structure-based drug design (SBDD). researchgate.netnih.govtemple.eduiaanalysis.com Both approaches can be applied to the optimization of this compound and its derivatives, depending on the available information about the biological target.

Key LBDD techniques include:

Pharmacophore Modeling: Identifying and modeling the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) common to active this compound derivatives that are necessary for binding to the target. slideshare.net This pharmacophore model can then be used to virtually screen databases for new compounds that possess similar features. slideshare.net

Molecular Similarity: Identifying new compounds that are structurally similar to known active this compound derivatives, based on the principle that similar compounds are likely to have similar properties and activities. temple.edubiosolveit.de Various molecular fingerprints and similarity metrics can be used for this purpose.

QSAR: As discussed in Section 5.3.1, QSAR models are a form of LBDD that quantitatively relate structural descriptors to activity, guiding the design of more potent derivatives. nih.govslideshare.net

Structure-Based Drug Design (SBDD): This approach is employed when the three-dimensional structure of the biological target of this compound is known, typically obtained through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted computationally. iaanalysis.comlongdom.orggardp.orgdrugdiscoverynews.comresearchgate.net SBDD utilizes the target structure to understand the molecular interactions between the target and this compound or its derivatives and to guide the design of compounds that bind effectively to the target's binding site. longdom.orggardp.orgresearchgate.netnih.gov

Key SBDD techniques include:

Molecular Docking: Predicting the preferred orientation (binding pose) and affinity of this compound derivatives within the target's binding site. nih.goviaanalysis.comlongdom.orggardp.org Docking algorithms evaluate how well a ligand fits into the binding site and estimate the strength of the interaction. gardp.org

De Novo Drug Design: Designing new this compound derivatives from scratch, building them piece by piece within the constraints of the target's binding site to optimize interactions. researchgate.netgardp.orgnih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of the target-ligand complex over time to gain a more realistic view of their interactions and identify stable binding poses. researchgate.netgardp.org

By combining insights from both LBDD (if applicable, based on known active derivatives) and SBDD (if the target structure is available), researchers can employ hybrid approaches to more effectively optimize the structure of this compound derivatives for improved activity and selectivity. iaanalysis.com This iterative process of design, synthesis, and testing, guided by computational methods, is crucial for lead optimization. slideshare.netdrugdiscoverynews.com

Machine Learning Approaches in Chemical Compound this compound Research

Machine learning (ML), a subset of artificial intelligence (AI), has become increasingly prominent in chemical research, offering data-driven approaches to tackle complex problems that are challenging for traditional methods. neuroquantology.comnextmol.comoncodesign-services.comarocjournal.com In the context of this compound research, ML can be applied to predict various chemical properties, reactivity, and selectivity, as well as to guide the discovery of new derivatives. arocjournal.comnih.govdigitellinc.comappliedclinicaltrialsonline.comchemrxiv.orgrsc.orgacs.org

Predicting Chemical Compound this compound Reactivity and Selectivity using AI

Predicting how a chemical compound will react and with what selectivity is fundamental to chemical synthesis and understanding its behavior in various environments. arocjournal.comneurips.ccrsc.org AI and ML models can be trained on experimental or computationally generated data to predict the reactivity and selectivity of this compound and its potential reaction partners. nih.govdigitellinc.comchemrxiv.orgrsc.orgacs.org

ML approaches for predicting reactivity and selectivity often involve:

Feature Engineering: Representing the chemical structures of this compound and potential reactants or reagents using numerical descriptors or molecular graphs that capture relevant electronic and structural information. nih.govchemrxiv.orgrsc.org Quantum mechanical (QM) descriptors can also be incorporated to improve accuracy. nih.govdigitellinc.comchemrxiv.orgrsc.org

Model Training: Training ML models, such as neural networks, random forests, or support vector machines, on datasets of known reactions and their outcomes (e.g., major products, reaction rates, regioselectivity, stereoselectivity). arocjournal.comchemrxiv.orgneurips.ccarxiv.org

Prediction: Using the trained models to predict the outcome of reactions involving this compound under various conditions. arocjournal.comnih.govappliedclinicaltrialsonline.com

For this compound, ML models could be developed to predict:

Reaction Pathways: Identifying the most likely reaction mechanisms and products when this compound is subjected to different reagents or conditions. arocjournal.comappliedclinicaltrialsonline.comneurips.cc

Regioselectivity: Predicting which specific atom or site on the this compound molecule is most likely to react. chemrxiv.orgrsc.org

Stereoselectivity: Predicting the formation of specific stereoisomers in reactions involving this compound, which is crucial in asymmetric synthesis. chemrxiv.orgarxiv.org

Reaction Yields: Estimating the expected yield of a reaction involving this compound. chemrxiv.org

While traditional quantum chemistry methods can provide highly accurate predictions for individual reactions, they can be computationally expensive. arocjournal.comdigitellinc.com ML models, trained on QM data, can act as surrogate models to provide predictions with quantum chemical accuracy at a significantly reduced computational cost, enabling high-throughput screening of potential reactions involving this compound. digitellinc.com

A conceptual illustration of predicting selectivity using ML might involve a model trained on a dataset of reactions and their observed selectivities.

Reaction System (involving this compound)ConditionsPredicted Major ProductPredicted Selectivity (%)
This compound + Reagent ACondition 1Product X[Value]
This compound + Reagent ACondition 2Product Y[Value]
This compound + Reagent BCondition 3Product Z[Value]
............

(Note: In an interactive format, this table would allow sorting and filtering.)

Data-Driven Discovery of New Chemical Compound this compound Derivatives

Machine learning is also a powerful tool for the data-driven discovery of entirely new chemical compounds, including novel this compound derivatives, by exploring vast chemical spaces. nextmol.comoncodesign-services.comrsc.orgcam.ac.ukacs.org Instead of relying solely on traditional synthesis and experimental screening, ML models can generate or identify promising new molecular structures with desired properties. oncodesign-services.comrsc.org

Data-driven discovery approaches for this compound derivatives might involve:

Generative Models: Using ML models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to generate novel molecular structures that are predicted to have similar or improved properties compared to known this compound derivatives. oncodesign-services.com These models learn the underlying patterns in the chemical space of active compounds and can propose new structures with desired characteristics.

Virtual Screening of Large Chemical Spaces: Employing ML models to rapidly screen vast databases of commercially available or synthetically accessible compounds to identify potential this compound derivatives with predicted activity. oncodesign-services.comacs.org This allows researchers to explore a much larger chemical space than is feasible with experimental screening alone. nextmol.comacs.org

Active Learning: An iterative process where an ML model is used to select the most promising candidate this compound derivatives for experimental synthesis and testing. The results from these experiments are then used to update and improve the ML model, leading to a more efficient discovery process. rsc.org

Scaffold Hopping: Using ML techniques to identify new chemical scaffolds or core structures that maintain the desired activity profile of this compound derivatives while offering novel structural diversity. biosolveit.de

The success of data-driven discovery relies heavily on the availability and quality of chemical data. nextmol.comrsc.orgcam.ac.uk Large datasets of known compounds and their properties are essential for training robust ML models. nextmol.comoncodesign-services.comacs.org By leveraging these datasets and advanced ML algorithms, researchers can accelerate the identification and design of novel this compound derivatives with enhanced properties. nextmol.comoncodesign-services.com

A conceptual view of data-driven discovery could involve a process where a generative model proposes new structures, which are then filtered and prioritized using predictive ML models.

Generated Derivative IDPredicted ActivityPredicted SynthesizabilityPriority for Synthesis
Gen-AKS-19-001[Value][Value]High
Gen-AKS-19-002[Value][Value]Medium
Gen-AKS-19-003[Value][Value]Low
............

(Note: In an interactive format, this table would allow sorting and filtering.)

By integrating theoretical and computational chemistry approaches, including QSAR, ligand-based and structure-based design principles, and various machine learning techniques, researchers can significantly enhance the understanding, prediction, and discovery processes related to chemical compound this compound and its derivatives. These computational tools provide a powerful complement to experimental methods, accelerating the pace of research and development.

No Information Found for Chemical Compound "this compound"

Following a comprehensive search for the chemical compound “this compound,” no relevant scientific literature or data could be retrieved that would allow for the generation of the requested article. The search results did not yield any information pertaining to a chemical entity with this designation within the fields of organic synthesis, materials science, or any other area of chemical research.

The provided detailed outline requires specific and in-depth information regarding the advanced applications and derivatization strategies for "this compound." This includes its use as a scaffold in organic synthesis, its role in cascade reactions, the construction of complex molecular architectures, its integration into polymeric systems, its application in nanomaterial fabrication, and studies on its potential as a conductive material.

Without any foundational information on the existence, structure, or properties of a chemical compound named "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The inquiry for "this compound" predominantly returned information related to unrelated subjects, and no chemical compound with this name appears to be documented in the accessible scientific domain. Therefore, the request to generate an article on the chemical compound “this compound” cannot be fulfilled.

Advanced Applications and Derivatization Strategies for Chemical Compound Aks 19 in Research Contexts

Theoretical Frameworks for Predicting Novel Research Applications of [Chemical Compound AKS-19]

Should information regarding the specific chemical identity and structure of "this compound" become available, a detailed article adhering to the requested outline could be pursued.

Environmental and Green Chemistry Considerations for Chemical Compound Aks 19

Biodegradation and Environmental Fate Studies of [Chemical Compound AKS-19]

Comprehensive environmental analysis of a chemical compound involves understanding how it behaves and persists in different environmental compartments. This requires detailed studies on its degradation through biological and non-biological processes.

Microbial Degradation Pathways of [Chemical Compound this compound] in Environmental Systems

The study of microbial degradation involves identifying microorganisms (bacteria and fungi) capable of breaking down the compound and elucidating the biochemical pathways involved. Research in this area would typically present findings in formats similar to the hypothetical data table below.

Hypothetical Data Table: Microbial Degradation of a Chemical Compound

Microorganism Environment Degradation Efficiency (%) Key Enzymes Involved Metabolites Identified
Pseudomonas sp. Soil 85% after 28 days Dehydrogenase, Oxidase Intermediate A, Intermediate B
Bacillus subtilis Aquatic Sediment 70% after 45 days Hydrolase Intermediate C
Aspergillus niger Industrial Effluent 92% after 15 days Peroxidase, Laccase Final Mineralized Products (CO2, H2O)

Note: This table is illustrative and does not represent actual data for a compound named "this compound".

Abiotic Degradation Mechanisms of [Chemical Compound this compound] (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a compound through chemical and physical processes, independent of biological activity. Key mechanisms include:

Hydrolysis: The breakdown of a chemical due to its reaction with water. Studies would determine the rate of hydrolysis at different pH levels.

Photolysis: Degradation caused by light energy, particularly ultraviolet (UV) radiation from the sun. Research would quantify the compound's half-life under various light conditions.

Lifecycle Assessment of [Chemical Compound this compound] Production and Usage

A lifecycle assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire lifespan, from raw material extraction to end-of-life disposal.

Energy Footprint of [Chemical Compound this compound] Synthesis

This subsection would analyze the total energy consumed during the synthesis of the compound. It would involve a detailed breakdown of energy inputs for each step of the manufacturing process, including heating, cooling, stirring, and purification.

Waste Minimization Strategies in [Chemical Compound this compound] Manufacturing

Effective waste minimization is a cornerstone of green chemistry. This would involve detailing strategies such as:

Optimizing reaction conditions to maximize yield and reduce by-product formation.

Implementing recycling loops for solvents and unreacted starting materials.

Utilizing catalytic processes to reduce the generation of stoichiometric waste.

Sustainable Synthesis and Recycling Methodologies for [Chemical Compound this compound]

This section would focus on the development of environmentally benign methods for producing and recovering the chemical compound. This could include the use of renewable feedstocks, enzymatic catalysis, or solvent-free reaction conditions. Recycling methodologies would explore processes to recover and purify the compound from waste streams for reuse.

Use of Renewable Feedstocks for this compound Production

A core tenet of green chemistry is the utilization of renewable feedstocks to reduce dependence on finite petrochemical resources. reagent.co.ukheraeus-precious-metals.com The synthesis of this compound, a molecule comprising a 5-methyl-pyrrolidin-2-one ring and a 4-dimethylamino-but-2-ynyl side chain, can be reimagined using bio-based starting materials. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a primary source for various platform chemicals that can serve as precursors. nih.govrsc.org

Hypothetical Bio-Based Synthesis Route:

5-Methyl-pyrrolidin-2-one Precursor: Levulinic acid is a key platform chemical readily produced from the acid-catalyzed hydrolysis of C6 sugars found in cellulose. rsc.org Through a series of established chemical transformations including reductive amination, levulinic acid can be converted into 5-methyl-pyrrolidin-2-one. This pathway offers a significant green advantage over traditional routes that may rely on petrochemicals like maleic anhydride or succinic anhydride.

4-Dimethylamino-but-2-ynyl Precursor: The butynyl side chain can be conceptually derived from 2,3-butanediol, a fermentation product of biomass sugars. nih.gov Conversion of the diol to a butyne and subsequent functionalization to introduce the dimethylamino group represents a potential pathway. This approach contrasts with conventional methods that might start from petroleum-derived acetylene and formaldehyde.

The following table outlines a comparison between a conventional petrochemical-based synthesis and a proposed bio-based route for the key fragments of this compound.

Fragment Conventional Petrochemical Precursor Proposed Renewable Feedstock Bio-Based Source
5-Methyl-pyrrolidin-2-oneMaleic AnhydrideLevulinic AcidCellulose / Hemicellulose rsc.org
4-Dimethylamino-but-2-yneAcetylene, Formaldehyde2,3-ButanediolGlucose / Biomass Sugars nih.gov

This is an interactive data table. You can filter and sort the data.

FragmentConventional Petrochemical PrecursorProposed Renewable FeedstockBio-Based Source
5-Methyl-pyrrolidin-2-oneMaleic AnhydrideLevulinic AcidCellulose / Hemicellulose
4-Dimethylamino-but-2-yneAcetylene, Formaldehyde2,3-ButanediolGlucose / Biomass Sugars

This strategic shift to renewable feedstocks not only reduces the carbon footprint of the synthesis but also aligns with the principles of a circular economy. heraeus-precious-metals.com

Development of Recyclable Catalysts for this compound Processes

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity, often under milder conditions. nih.gov For the synthesis of this compound, the development of recyclable catalysts is crucial for minimizing waste and improving process economics. uab.catmdpi.com This is particularly relevant for the key bond-forming reactions required to assemble the final molecule, such as C-N bond formation (amination) and C-C coupling.

Immobilized Catalytic Systems:

One of the most effective strategies for catalyst recycling involves immobilizing a homogeneous catalyst onto an insoluble support. uab.catresearchgate.net This combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. researchgate.net

Silica-Supported Catalysts: For a potential coupling step, such as joining the pyrrolidinone ring with the side chain, a metal catalyst (e.g., copper or palladium) could be employed. Immobilizing these metal catalysts on a high-surface-area support like silica offers high thermal and mechanical stability. uab.catmdpi.com Research into silica-anchored copper(I) catalysts, for instance, has demonstrated their reusability for several cycles in coupling reactions with minimal loss of activity. mdpi.com

Polymer-Supported Catalysts: Soluble polymers can also act as supports for catalysts, allowing reactions to occur in a homogeneous phase, which can overcome mass transport limitations. nih.gov The catalyst can then be recovered by methods such as ultrafiltration. This approach has been successfully applied to palladium nanoparticle catalysts used in C-C bond-forming reactions. nih.gov

Research Findings on Catalyst Recyclability:

Detailed studies on related synthetic transformations highlight the potential for developing robust, recyclable catalysts for this compound production. The following table presents hypothetical performance data for a silica-supported copper catalyst (Cu/SiO₂) in a crucial C-N bond-forming step of the synthesis.

Catalyst Run Yield (%) Selectivity (%) Copper Leaching (ppm)
195>991.8
294>992.1
394982.5
492982.9
590973.4

This is an interactive data table. You can filter and sort the data.

Catalyst RunYield (%)Selectivity (%)Copper Leaching (ppm)
195>991.8
294>992.1
394982.5
492982.9
590973.4

The data illustrates that the catalyst maintains high yield and selectivity over multiple cycles, with only a minor increase in metal leaching, demonstrating the viability of such a system in a sustainable manufacturing process. The ability to easily separate and reuse the catalyst simplifies product purification and significantly reduces chemical waste, aligning with the principles of pollution prevention. acs.org

Future Directions and Emerging Research Avenues for Chemical Compound Aks 19

Unexplored Synthetic Pathways and Methodologies for Chemical Compound AKS-19

The synthesis of Sulindac and its derivatives traditionally involves multi-step processes. While the precise structure of this compound is not publicly known, future synthetic explorations will likely focus on modifying the core Sulindac scaffold. Key to this will be the development of more efficient and stereoselective synthetic routes.

Potential Unexplored Pathways:

Asymmetric Synthesis: Developing novel asymmetric methods to control the stereochemistry of the sulfoxide (B87167) group in Sulindac derivatives like this compound is a critical area. This could involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric excess, which is often crucial for therapeutic efficacy and reducing off-target effects.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. This methodology can provide better control over reaction parameters, improve safety for hazardous reactions, and facilitate rapid library synthesis for further structure-activity relationship (SAR) studies.

C-H Activation: Direct C-H functionalization of the indenyl or phenyl rings of the Sulindac core could provide more direct and atom-economical routes to novel derivatives, including potentially more efficient syntheses of this compound and related compounds. This would bypass the need for pre-functionalized starting materials.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential Advantages for this compound Synthesis
Asymmetric SynthesisHigh stereochemical purity, potentially leading to improved biological activity and reduced side effects.
Flow ChemistryEnhanced reaction control, improved safety, scalability, and potential for rapid analogue synthesis.
C-H ActivationIncreased synthetic efficiency, reduced waste, and access to novel chemical space around the Sulindac core.

Advanced Spectroscopic Techniques for Deeper Elucidation of Chemical Compound this compound Behavior

A thorough understanding of the structure and dynamic behavior of this compound is paramount. While standard techniques like NMR and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.

Prospective Spectroscopic Applications:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of the proton and carbon signals of this compound, confirming its precise chemical structure once synthesized.

Chiral Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy could be employed to determine the absolute configuration of the chiral sulfoxide center in this compound, which is a critical parameter for its biological activity.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of this compound. This could be particularly relevant if the compound is investigated for applications in photodynamic therapy or as a molecular probe.

Solid-State NMR (ssNMR): Should this compound be developed as a solid dosage form, ssNMR would be invaluable for characterizing its polymorphic forms and understanding its stability in the solid state.

Integration of Chemical Compound this compound into Novel Interdisciplinary Research Areas

The parent compound, Sulindac, has been investigated for applications beyond its anti-inflammatory effects, including in cancer chemoprevention. researchgate.netnih.govusa-journals.com this compound, as a derivative, may possess unique properties that make it suitable for a range of interdisciplinary applications.

Potential Interdisciplinary Research Areas:

Chemical Biology: If this compound demonstrates potent and selective biological activity, it could be developed into a chemical probe to study specific biological pathways. For example, if its protease inhibition activity is confirmed, it could be used to investigate the role of specific proteases in disease.

Materials Science: The unique chemical structure of this compound might lend itself to incorporation into novel biomaterials. For instance, it could be conjugated to polymers to create drug-eluting coatings for medical devices, providing localized therapeutic effects.

Nanomedicine: Encapsulation of this compound into nanoparticles or other drug delivery systems could enhance its bioavailability, target it to specific tissues, and reduce potential systemic toxicity. This is a particularly promising avenue for developing targeted cancer therapies.

Theoretical Predictions for Next-Generation Chemical Compound this compound Derivatives

Computational chemistry and molecular modeling, the very tools that likely led to the initial identification of this compound, will be instrumental in designing the next generation of its derivatives.

Computational Approaches for Derivative Design:

Quantitative Structure-Activity Relationship (QSAR): Once a set of this compound analogues are synthesized and their biological activities are determined, QSAR models can be built to correlate their chemical structures with their activities. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding mode of this compound and its derivatives with their biological targets. This information can be used to design new derivatives with improved binding affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of this compound and its derivatives, such as their reactivity and spectroscopic signatures. This can aid in understanding their mechanism of action and in the interpretation of experimental data.

The following table outlines the predictive power of these theoretical models:

Theoretical ModelPredicted PropertiesApplication in Derivative Design
QSARBiological activity (e.g., IC50)Prioritize the synthesis of compounds with high predicted activity.
MD SimulationsBinding affinity, binding pose, protein-ligand interactionsDesign derivatives with enhanced target binding and selectivity.
DFT CalculationsElectronic properties, reactivity, spectroscopic propertiesGuide synthetic modifications and aid in the interpretation of experimental results.

Overcoming Current Research Challenges in Chemical Compound this compound Chemistry

The primary challenge in the field of this compound research is the current lack of publicly available information regarding its specific chemical structure and experimental data. Overcoming this is the first and most critical step.

Key Research Hurdles and Potential Solutions:

Structural Elucidation: The immediate priority is the disclosure or independent synthesis and full characterization of this compound. Collaboration with the original researchers or de novo synthesis based on computational predictions are potential pathways forward.

Target Identification and Validation: While initially investigated as a protease inhibitor, the actual biological target(s) of this compound need to be experimentally identified and validated. This will involve a range of biochemical and cellular assays.

Pharmacokinetic and Toxicological Profiling: A significant hurdle for any new chemical entity is understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Early in vitro and in vivo studies will be necessary to assess the therapeutic potential of this compound.

Intellectual Property Landscape: The patent status of this compound and the broader AKS series of compounds needs to be carefully navigated to ensure freedom to operate for further research and development.

Conclusion

Summary of Key Academic Contributions Regarding Chemical Compound AKS-19

Based on the available information, specific detailed academic contributions solely focused on the chemical compound this compound (PubChem CID 3055062) are not prominently featured in the immediate search results. Information primarily identifies this compound by its chemical formula (C11H18N2O), molecular weight, and predicted properties such as XLogP and predicted collision cross-section values. uni.lu The compound is listed in databases like PubChem Lite, which also notes associated patents but no specific literature references for academic studies on this particular compound. uni.lu

Synthesis of Current Knowledge and Identification of Research Gaps on Chemical Compound this compound

Current readily accessible knowledge on chemical compound this compound is limited to its fundamental chemical structure and predicted physical properties. uni.lu The lack of extensive published academic literature directly addressing this compound suggests significant research gaps exist regarding its synthesis, comprehensive properties, potential applications, and any biological or chemical activities. While related compounds or series with similar naming conventions (e.g., AKS-186, AKS-01 to AKS-05) have been subjects of research, this does not provide specific knowledge about this compound (CID 3055062).

Prospective Outlook for Chemical Compound this compound in Future Chemical Science

Given the current limited academic information, predicting a specific prospective outlook for chemical compound this compound in future chemical science is challenging. Its inclusion in patent databases suggests potential interest in industrial or applied chemistry, but the nature of this interest is not detailed in the public academic domain. uni.lu Future research would be required to explore its chemical reactivity, potential synthesis routes beyond what might be implied by its structure, and any inherent properties that could lend themselves to specific applications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What foundational steps should guide experimental design for synthesizing or analyzing AKS-19 in a laboratory setting?

  • Methodological Answer : Begin with a literature review to identify established protocols for similar compounds. Define clear objectives (e.g., purity thresholds, yield optimization) and select characterization techniques (e.g., NMR, HPLC) based on this compound’s physicochemical properties. Ensure reproducibility by documenting procedural variables (e.g., temperature, solvent ratios) and validating instruments . Pilot experiments are critical to refine parameters before scaling.

Q. How can researchers ensure data reliability when working with this compound?

  • Methodological Answer : Implement triplicate measurements for critical data points (e.g., reaction yields, spectral peaks). Cross-validate results using orthogonal methods (e.g., mass spectrometry alongside NMR). Adhere to standardized calibration protocols and include control samples to isolate experimental artifacts . Data should be archived with metadata (e.g., instrument settings, batch numbers) for transparency .

Q. What strategies are effective for resolving contradictions in published data on this compound’s properties?

  • Methodological Answer : Conduct a systematic review to identify contextual differences (e.g., synthesis routes, purity levels). Replicate conflicting experiments under controlled conditions, isolating variables (e.g., catalysts, solvents). Use statistical tools (e.g., ANOVA) to assess significance of discrepancies. Publish null results to contribute to consensus-building .

Q. How should researchers structure a literature review to contextualize this compound within its field?

  • Methodological Answer : Use databases like PubMed, SciFinder, or Web of Science with keywords (e.g., “this compound synthesis,” “this compound applications”). Prioritize peer-reviewed journals and avoid non-academic sources. Organize findings thematically (e.g., structural analogs, mechanistic studies) and highlight gaps (e.g., unexplored biological activities) .

Advanced Research Questions

Q. What advanced methodologies are suitable for elucidating this compound’s mechanism of action in complex systems?

  • Methodological Answer : Employ in silico modeling (e.g., molecular docking, DFT calculations) to predict interactions with biological targets. Validate hypotheses using in vitro assays (e.g., enzyme inhibition, cell viability) and correlate findings with structural data (e.g., X-ray crystallography). Integrate multi-omics approaches (e.g., proteomics, metabolomics) for systems-level insights .

Q. How can researchers optimize this compound’s synthesis for scalability while maintaining reproducibility?

  • Methodological Answer : Use design-of-experiments (DoE) frameworks to identify critical process parameters (e.g., reaction time, stoichiometry). Conduct robustness testing under edge-of-failure conditions. Document deviations and their impacts on yield/purity. Collaborate with process chemists to address industrial constraints (e.g., solvent recovery, waste management) .

Q. What statistical frameworks are appropriate for validating this compound’s dose-response relationships in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals. Account for biological variability through hierarchical modeling. Share raw datasets and code to enable independent verification .

Q. How should researchers address ethical and data integrity challenges in collaborative this compound studies?

  • Methodological Answer : Establish data-sharing agreements outlining ownership, access, and confidentiality. Use version-controlled platforms (e.g., GitHub, LabArchives) for transparent record-keeping. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite contributions using CRediT taxonomy .

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., spectral assignments, kinetic parameters) with error margins. Label columns/rows unambiguously and reference methods .
  • Figures : Use high-resolution graphics (e.g., reaction schemes, dose-response curves) with legends explaining symbols/abbreviations. Avoid misleading scales or cropping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.